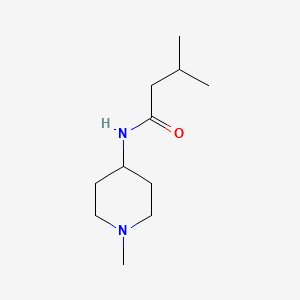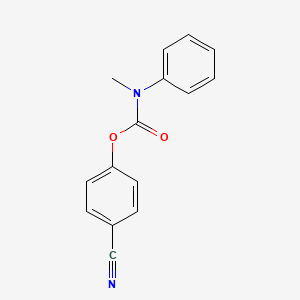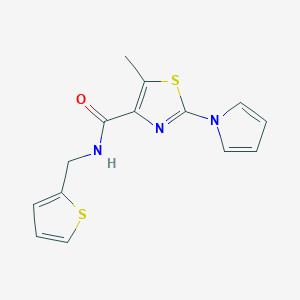
3-methyl-N-(1-methyl-4-piperidinyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-N-(1-methyl-4-piperidinyl)butanamide, also known as MPBD, is a synthetic compound that belongs to the class of piperidine derivatives. It is a psychoactive substance that has been studied for its potential use in scientific research. MPBD has been found to have a unique mechanism of action that makes it a valuable tool for studying the central nervous system.
Mechanism of Action
3-methyl-N-(1-methyl-4-piperidinyl)butanamide acts as a selective dopamine reuptake inhibitor, which means that it increases the levels of dopamine in the brain. Dopamine is a neurotransmitter that is involved in the regulation of mood, motivation, and reward. By increasing the levels of dopamine in the brain, 3-methyl-N-(1-methyl-4-piperidinyl)butanamide can produce feelings of euphoria and pleasure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-methyl-N-(1-methyl-4-piperidinyl)butanamide are complex and not fully understood. It has been found to increase the levels of dopamine in the brain, which can lead to feelings of euphoria and pleasure. 3-methyl-N-(1-methyl-4-piperidinyl)butanamide has also been found to increase the levels of norepinephrine and serotonin in the brain, which can affect mood and behavior.
Advantages and Limitations for Lab Experiments
The advantages of using 3-methyl-N-(1-methyl-4-piperidinyl)butanamide in lab experiments include its unique mechanism of action, which makes it a valuable tool for studying the central nervous system. 3-methyl-N-(1-methyl-4-piperidinyl)butanamide has also been found to produce consistent and reliable results in lab experiments. The limitations of using 3-methyl-N-(1-methyl-4-piperidinyl)butanamide in lab experiments include the complexity of its synthesis, which requires expertise in organic chemistry. 3-methyl-N-(1-methyl-4-piperidinyl)butanamide is also a psychoactive substance, which means that it must be handled with care to avoid accidental exposure.
Future Directions
There are many future directions for the study of 3-methyl-N-(1-methyl-4-piperidinyl)butanamide. One area of research is the development of new drugs that target the dopamine system in the brain. 3-methyl-N-(1-methyl-4-piperidinyl)butanamide has been found to be a valuable tool for studying the effects of drugs on the brain, and this research could lead to the development of new treatments for addiction and other neurological disorders. Another area of research is the study of the biochemical and physiological effects of 3-methyl-N-(1-methyl-4-piperidinyl)butanamide, which could lead to a better understanding of the mechanisms of addiction and other neurological disorders.
Synthesis Methods
The synthesis of 3-methyl-N-(1-methyl-4-piperidinyl)butanamide involves several steps, including the reaction of 3-methylbutanoyl chloride with 1-methyl-4-piperidone in the presence of a base. The resulting product is then purified through a series of steps to obtain the final compound. The synthesis of 3-methyl-N-(1-methyl-4-piperidinyl)butanamide is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
3-methyl-N-(1-methyl-4-piperidinyl)butanamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have a unique mechanism of action that makes it a valuable tool for studying the central nervous system. 3-methyl-N-(1-methyl-4-piperidinyl)butanamide has been used in studies on the effects of drugs on the brain, as well as in studies on the neurobiology of addiction.
properties
IUPAC Name |
3-methyl-N-(1-methylpiperidin-4-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-9(2)8-11(14)12-10-4-6-13(3)7-5-10/h9-10H,4-8H2,1-3H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGGVJFPZUNZRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1CCN(CC1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(1-methylpiperidin-4-yl)butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-bromo-2-methoxybenzamide](/img/structure/B4894578.png)


![5-methyl-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-1,3-oxazole-4-carboxamide](/img/structure/B4894594.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[2-(2-methylphenoxy)propanoyl]piperazine](/img/structure/B4894597.png)

![[4-(2-chlorobenzyl)-1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]methanol](/img/structure/B4894608.png)
![11-(2-methylbenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4894616.png)
![N-[5-(1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]propanamide](/img/structure/B4894639.png)
![4-bromo-N-[2-(tert-butylthio)ethyl]benzenesulfonamide](/img/structure/B4894654.png)
![2-[5-(3-chloro-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B4894679.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1-(3-methylbenzyl)-4-piperidinecarboxamide](/img/structure/B4894685.png)

![1-[(4-tert-butylcyclohexyl)oxy]-3-(1-piperidinyl)-2-propanol hydrochloride](/img/structure/B4894703.png)